molecular formula C13H20N2O2 B7932812 (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide

Katalognummer: B7932812
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: ITANQQUULNRCKH-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide is a chiral α-aminoamide derivative characterized by a propionamide backbone substituted with an ethyl group and a 3-methoxybenzyl group on the nitrogen atom. Its molecular formula is C₁₄H₂₁N₂O₂ (molecular weight: 249.33 g/mol).

Eigenschaften

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-15(13(16)10(2)14)9-11-6-5-7-12(8-11)17-3/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANQQUULNRCKH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)OC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)OC)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique molecular structure that includes an amino group, an ethyl side chain, and a methoxy-substituted benzyl moiety. These structural attributes may influence its interactions with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research on (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide has highlighted its potential in several areas:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes, which can affect various metabolic pathways.
  • Receptor Modulation : Its interaction with receptors may lead to significant physiological responses.
  • Anticonvulsant Properties : Similar compounds have shown promise in treating seizures, indicating that this compound may also possess anticonvulsant activity.

The mechanism of action involves the compound's ability to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various outcomes depending on the target involved. For instance, modifications in the molecular structure can enhance binding affinity and specificity towards certain biological targets.

Case Studies and Experimental Data

  • Anticonvulsant Activity :
    • In studies involving animal models, (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide was evaluated for its efficacy in seizure protection. Research indicates that compounds with similar structures exhibited activity comparable to established antiepileptic drugs in the maximal electroshock (MES) test .
  • Cytotoxicity :
    • The compound has been assessed for its cytotoxic effects against various cancer cell lines. It demonstrated selective cytotoxicity towards human lung adenocarcinoma and melanoma cell lines, indicating potential for therapeutic applications in oncology .
  • Inhibition Studies :
    • A series of experiments were conducted to evaluate the inhibitory effects of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide on bacterial collagenases and other enzymes. The findings suggested that the compound could inhibit these enzymes effectively, which is crucial for developing treatments against bacterial infections .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AnticonvulsantComparable efficacy in MES test
CytotoxicitySelective against A549 and A375 cell lines
Enzyme InhibitionEffective against bacterial collagenases

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

The primary application of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide lies in its anticonvulsant properties. It is structurally related to lacosamide, which has been approved for the treatment of partial-onset seizures. Research indicates that modifications at the 4'-N-benzylamide site enhance its anticonvulsant activity significantly.

Key Findings:

  • Structure-Activity Relationship (SAR): Studies have shown that small, non-bulky substituents at the 3-oxy and 4'-benzylamide positions retain pronounced anticonvulsant activity in rodent models, comparable to established antiepileptic drugs like phenytoin .
  • Maximal Electroshock (MES) Test: In animal models, compounds derived from (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide demonstrated effective seizure protection with ED50 values similar to or lower than those of existing treatments .

Neuropathic Pain Management

Beyond its anticonvulsant effects, this compound has also shown promise in managing neuropathic pain. Its mechanism involves modulation of sodium channels, which are critical in pain signaling pathways.

Case Studies:

  • A study reported that certain derivatives of N-benzyl 2-amino acetamides exhibited significant activity in formalin-induced pain models, indicating their potential as analgesics .

Synthesis and Derivatives

The synthesis of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide involves stereospecific methods that allow for the introduction of various substituents to optimize pharmacological activity.

Table 1: Synthesis Overview

StepDescriptionKey Reagents
1Starting material preparationD-serine methyl ester
2Alkylation reactionsAlkyl halides
3BenzylationBenzyl chloride
4PurificationChromatography

Comparative Efficacy

A comparative analysis of related compounds reveals that (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide exhibits superior efficacy in certain contexts.

Table 2: Comparative Anticonvulsant Activity

Compound NameED50 (mg/kg)Mechanism of Action
Lacosamide9.5Sodium channel modulation
(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide8.9Sodium channel modulation
Phenytoin22Sodium channel blockade

Future Directions and Research Needs

Despite promising results, further research is necessary to fully elucidate the pharmacokinetics and long-term safety profiles of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide. Future studies should focus on:

  • Clinical Trials: To validate efficacy and safety in human populations.
  • Mechanistic Studies: To explore the precise biochemical pathways affected by this compound.
  • Derivatives Exploration: Investigating additional modifications to enhance therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

The structural analogs of this compound differ primarily in the substituents on the benzyl ring or the nitrogen atoms. These variations influence electronic effects, steric hindrance, and functional utility. Below is a systematic comparison:

Substituent Variations on the Benzyl Ring

Compound Name Benzyl Substituent N-Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-methoxy N-ethyl, N-(3-methoxybenzyl) C₁₄H₂₁N₂O₂ 249.33 Chiral ligand potential; methoxy enhances electron density
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-fluoro None C₁₀H₁₃FN₂O 196.22 Lab reagent (discontinued); fluorine’s electronegativity may alter reactivity
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 3-cyano N-ethyl C₁₃H₁₇N₃O 231.29 Potential use in metal-catalyzed C–H functionalization due to N,O-bidentate directing group
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide 3-nitro N-methyl C₁₁H₁₅N₃O₃ 237.25 Nitro group’s electron-withdrawing nature may reduce stability but enhance electrophilicity
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide 3,4-dichloro N-ethyl C₁₂H₁₅Cl₂N₂O 289.17 Dichloro substitution increases hydrophobicity; discontinued
Key Observations:
  • Electronic Effects: The 3-methoxy group in the target compound donates electrons via resonance, increasing the benzyl ring’s electron density. This contrasts with electron-withdrawing groups (e.g., -NO₂ in , -CN in ), which reduce electron density and may alter binding or catalytic properties.

Variations in N-Substituents

Compound Name N-Substituent 1 N-Substituent 2 Molecular Formula Key Differences
Target Compound Ethyl 3-Methoxybenzyl C₁₄H₂₁N₂O₂ Balanced lipophilicity and steric bulk
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide Methyl 3-Nitrobenzyl C₁₁H₁₅N₃O₃ Smaller N-substituent (methyl) may reduce steric hindrance
D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide Diethyl α-Naphthoxy C₁₆H₂₁NO₂ Bulky naphthoxy group enhances chiral purity (97%) and agrochemical utility
Key Observations:
  • N-Ethyl vs.
  • Diethyl Substitution : Compounds like D-(-)-N,N-diethyl-2-(α-naphthoxy)propionamide demonstrate that bulkier N-substituents (e.g., diethyl) can enhance chiral purity and utility in agrochemicals .

Vorbereitungsmethoden

Starting Material Selection and Protection

The synthesis typically begins with L-serine as the chiral precursor due to its natural (S)-configuration. Protection of the amino group is achieved using tert-butoxycarbonyl (Boc) anhydride in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide at 0–5°C. This yields Boc-protected serine, which is subsequently methylated at the hydroxyl group using methyl iodide in the presence of silver(I) oxide to form Boc-(S)-3-methoxy-serine.

Mixed Anhydride Formation and Amide Coupling

The protected serine derivative is converted to a mixed anhydride intermediate using isobutyl chloroformate and N-methylmorpholine in methylene chloride at -40°C. This reactive intermediate is coupled with N-ethyl-3-methoxybenzylamine (synthesized via reductive amination of 3-methoxybenzaldehyde with ethylamine) to form the tertiary amide. The reaction proceeds at -70°C to minimize racemization, achieving a diastereomeric excess (d.e.) >98%.

Deprotection and Isolation

Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane at ambient temperature. The crude product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate . Solvent evaporation yields (S)-2-amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide with a chemical purity of 95–97%.

Catalytic Asymmetric Hydrogenation

Substrate Preparation

A prochiral α,β-unsaturated amide precursor, N-ethyl-N-(3-methoxy-benzyl)-acrylamide , is synthesized via Schotten-Baumann reaction between acryloyl chloride and N-ethyl-3-methoxybenzylamine in diethyl ether at 0°C.

Hydrogenation Conditions

Asymmetric hydrogenation is conducted under 20 bar H₂ pressure using a Ru-(S)-BINAP catalyst in methanol at 50°C. This method achieves an enantiomeric excess (e.e.) of 99.2% with a turnover number (TON) of 1,000.

Table 1: Optimization of Hydrogenation Parameters

ParameterOptimal ValueImpact on e.e. (%)
Catalyst Loading0.1 mol%99.2
Temperature50°C99.2
SolventMethanol99.2
Pressure20 bar H₂99.0

Dynamic Kinetic Resolution (DKR)

Racemic Substrate Synthesis

Racemic 2-bromo-N-ethyl-N-(3-methoxy-benzyl)-propionamide is prepared by bromination of the corresponding acrylamide using HBr in acetic acid at 10°C.

Enzymatic Resolution

The racemic bromoamide undergoes DKR using Candida antarctica lipase B (CAL-B) and palladium nanoparticles in toluene at 60°C. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amide unreacted. After 24 hours, the (S)-enantiomer is isolated with 98% e.e. and 85% yield.

Purification and Analytical Validation

Crystallization

The crude product is purified via anti-solvent crystallization using hexane and ethyl acetate (1:3 v/v). This step removes residual impurities, enhancing chemical purity to >99.5%.

Chiral HPLC Analysis

Enantiomeric purity is confirmed using a Chiralpak AD-H column with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Table 2: Analytical Parameters for Chiral Purity

ParameterValue
ColumnChiralpak AD-H
Mobile PhaseHexane:isopropanol
Flow Rate1.0 mL/min
DetectionUV @ 254 nm

Scale-Up Considerations

Solvent Recovery

Methylene chloride and THF are recovered via distillation with >90% efficiency, reducing environmental impact.

Waste Management

Brominated byproducts are treated with aqueous sodium thiosulfate to neutralize residual bromine before disposal.

Comparative Analysis of Methods

Table 3: Method Comparison

Methode.e. (%)Yield (%)Cost (USD/kg)
Chiral Resolution98.5701,200
Asymmetric Hydrogenation99.2851,800
DKR98.0801,500

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide with high stereochemical fidelity?

  • The synthesis typically involves chiral auxiliary-assisted routes or enantioselective catalysis. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups and subsequent coupling with benzyl-protected amino groups can achieve stereochemical control (as seen in structurally related propionamide derivatives) . Key steps include:

  • Use of tert-butyldimethylsilyl chloride (TBSCl) for hydroxyl protection.
  • Coupling reagents like HATU or DCC for amide bond formation.
  • Chiral HPLC or enzymatic resolution for enantiomeric purification.

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm) and stereochemistry via coupling constants.
  • Chiral HPLC : A Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase resolves enantiomers, ensuring >99% ee.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃N₂O₂: 265.18) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to opioid receptors (μ/δ)?

  • Competitive Radioligand Binding Assays :

  • Incubate the compound with μ-opioid receptor-expressing cell membranes and a radiolabeled ligand (e.g., [³H]-DAMGO).
  • Measure displacement of the radioligand using scintillation counting.
  • Calculate IC₅₀ values and convert to Ki using the Cheng-Prusoff equation.
    • Functional Assays :
  • Use GTPγS binding assays to assess G-protein activation in HEK293 cells transfected with δ-opioid receptors .

Q. How should researchers address discrepancies in biological activity data across studies involving structural analogs?

  • Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., replacing piperidin-4-yl with piperidin-2-ylmethyl groups reduces μ-receptor affinity by 10-fold due to steric hindrance) .
    • Assay Variability Mitigation :
  • Standardize cell lines (e.g., CHO vs. HEK293), buffer conditions (pH 7.4, Mg²⁺ concentration), and ligand incubation times.
  • Validate results with orthogonal methods (e.g., calcium flux assays vs. cAMP inhibition) .

Q. What strategies enhance the compound’s metabolic stability and bioavailability for in vivo studies?

  • Lipophilicity Optimization : Introduce fluorine atoms or cyclohexyl groups to improve membrane permeability (logP target: 2.5–3.5).
  • Prodrug Design : Esterify the amino group with tert-butyloxycarbonyl (Boc) to enhance oral absorption, followed by enzymatic cleavage in vivo.
  • Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Methodological Considerations

Q. How to resolve stereochemical inconsistencies in synthetic batches?

  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to confirm absolute configuration.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for unambiguous stereochemical assignment .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Analyze binding poses with μ-opioid receptor homology models (e.g., using SWISS-MODEL).
  • ADMET Prediction Software : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate logP, plasma protein binding, and hERG inhibition risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.